Cas no 2228138-02-9 ((6-bromo-1,3-dioxaindan-5-yl)hydrazine)

(6-Bromo-1,3-dioxaindan-5-yl)hydrazine is a specialized hydrazine derivative featuring a brominated 1,3-dioxaindane core. This compound is of interest in synthetic organic chemistry due to its reactive hydrazine moiety, which facilitates the formation of heterocyclic structures and serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for research and industrial applications requiring precise molecular modifications. Proper handling is advised due to the potential reactivity of hydrazine derivatives.
(6-bromo-1,3-dioxaindan-5-yl)hydrazine structure
2228138-02-9 structure
Product Name:(6-bromo-1,3-dioxaindan-5-yl)hydrazine
CAS No:2228138-02-9
MF:C7H7BrN2O2
MW:231.046680688858
CID:6276652
PubChem ID:165652856
Update Time:2025-06-08

(6-bromo-1,3-dioxaindan-5-yl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • (6-bromo-1,3-dioxaindan-5-yl)hydrazine
    • 2228138-02-9
    • EN300-1991489
    • Inchi: 1S/C7H7BrN2O2/c8-4-1-6-7(12-3-11-6)2-5(4)10-9/h1-2,10H,3,9H2
    • InChI Key: UJELJVCOFHEUME-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C=C1NN)OCO2

Computed Properties

  • Exact Mass: 229.96909g/mol
  • Monoisotopic Mass: 229.96909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 56.5Ų

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Additional information on (6-bromo-1,3-dioxaindan-5-yl)hydrazine

Introduction to (6-bromo-1,3-dioxaindan-5-yl)hydrazine (CAS No. 2228138-02-9)

(6-bromo-1,3-dioxaindan-5-yl)hydrazine (CAS No. 2228138-02-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a brominated dioxaindan ring and a hydrazine moiety. The combination of these functional groups endows the molecule with a range of potential biological activities, making it a promising candidate for various therapeutic applications.

The chemical structure of (6-bromo-1,3-dioxaindan-5-yl)hydrazine is particularly noteworthy due to its potential for modulating specific biological pathways. The bromine atom at the 6-position of the dioxaindan ring can influence the compound's reactivity and binding affinity, while the hydrazine group provides opportunities for further chemical modifications and conjugations. These features make (6-bromo-1,3-dioxaindan-5-yl)hydrazine an attractive target for drug discovery and development.

Recent studies have explored the pharmacological properties of (6-bromo-1,3-dioxaindan-5-yl)hydrazine. One notable area of research has focused on its potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.

In addition to its anticancer properties, (6-bromo-1,3-dioxaindan-5-yl)hydrazine has shown promise in other therapeutic areas. For instance, preliminary studies have indicated that it may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be valuable in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The solubility and stability of (6-bromo-1,3-dioxaindan-5-yl)hydrazine are important considerations for its practical application in drug development. Research has shown that the compound is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). However, efforts are ongoing to improve its aqueous solubility through various chemical modifications and formulation strategies. These improvements are crucial for enhancing the bioavailability and efficacy of the compound in vivo.

The pharmacokinetic profile of (6-bromo-1,3-dioxaindan-5-yl)hydrazine has also been investigated. Preclinical studies in animal models have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown that the compound is rapidly absorbed following oral administration and exhibits good tissue distribution. However, further optimization may be necessary to achieve optimal therapeutic concentrations with minimal side effects.

Toxicity assessments are an essential part of evaluating any potential drug candidate. Initial toxicity studies have indicated that (6-bromo-1,3-dioxaindan-5-yl)hydrazine has a favorable safety profile at therapeutic doses. However, more comprehensive toxicological evaluations are required to fully understand its long-term safety and potential adverse effects.

In conclusion, (6-bromo-1,3-dioxaindan-5-yl)hydrazine (CAS No. 2228138-02-9) represents a promising compound with diverse biological activities and therapeutic potential. Ongoing research continues to explore its mechanisms of action, pharmacological properties, and clinical applications. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel therapeutic agents for various diseases.

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